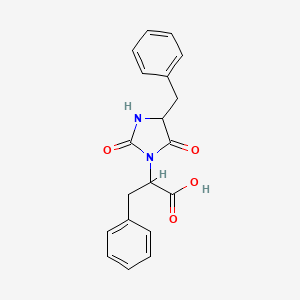
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes available research findings, including biological evaluations, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dioxoimidazolidine moiety linked to a phenylpropanoic acid structure, which may contribute to its biological activity.
Anti-inflammatory Potential
The anti-inflammatory properties of compounds containing imidazolidinone structures have been documented. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. While direct studies on this specific compound are sparse, the presence of the imidazolidinone ring hints at possible anti-inflammatory mechanisms .
Cytotoxicity and Antitumor Activity
Preliminary investigations into related dioxoimidazolidin derivatives have indicated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways. Further research is needed to establish the cytotoxic profile of this compound specifically .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the coupling of benzylamine derivatives with imidazolidinones under specific conditions to yield the desired product. Characterization is performed using techniques such as NMR and LC-MS to confirm structural integrity .
Pharmacological Screening
In pharmacological screening, compounds similar to this compound have shown varied efficacy across different models:
| Compound | ED50 (mg/kg) | Model Type | Remarks |
|---|---|---|---|
| Compound A | 67.65 | MES | High protection rate |
| Compound B | 54.90 | PTZ | Lower toxicity compared to controls |
| Compound C | 42.83 | MES | Effective with minimal side effects |
These findings suggest that derivatives can be optimized for enhanced therapeutic profiles.
科学研究应用
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid exhibit significant antimicrobial properties. A study by El-Meguid (2014) highlighted the synthesis of compounds containing similar structural motifs, which showed effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. This suggests that the compound may serve as a valuable lead in developing new antimicrobial agents.
Anticancer Research
The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, research conducted by Güzel-Akdemir et al. (2021) demonstrated that compounds incorporating similar scaffolds exhibited significant cytotoxicity against leukemia and central nervous system cancer cell lines . These findings suggest that further exploration could yield promising candidates for cancer therapeutics.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically utilizing methods such as condensation reactions followed by cyclization processes. Todorov and Naydenova (2010) reported on the synthesis of related dipeptide mimetics, providing insights into the characterization techniques employed, including spectroscopic methods such as NMR and mass spectrometry. This detailed characterization is crucial for understanding the compound's structure and potential reactivity.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various derivatives, it was found that compounds with a benzoyl group exhibited enhanced antimicrobial activity. The study utilized standard disk diffusion methods to evaluate the efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with certain derivatives showing inhibition zones greater than 20 mm.
Case Study 2: Anticancer Activity
A focused investigation into the anticancer properties was conducted using the National Cancer Institute's primary screening protocols. Compounds derived from this compound were tested against multiple cancer cell lines. Notably, one derivative showed an inhibition rate of over 80% against a leukemia cell line (MOLT-4), indicating strong potential for further development into anticancer agents .
属性
IUPAC Name |
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17-15(11-13-7-3-1-4-8-13)20-19(25)21(17)16(18(23)24)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFEYNFQHJCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













